

A Comprehensive Technical Guide to the Physicochemical Properties of Corilagin

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Compound of Interest

Compound Name: Corilagin

Cat. No.: B10799083

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Introduction

Corilagin is a naturally occurring ellagitannin, a type of hydrolyzable tannin, found in a variety of medicinal plants, including those from the Euphorbiaceae and Combretaceae families.^{[1][2]} As a polyphenolic compound, it has garnered significant interest within the scientific community for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, hepatoprotective, and antitumor effects.^{[1][3]} This technical guide provides a detailed overview of the physicochemical properties of **corilagin**, intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological pathways and analytical workflows.

Physicochemical Characteristics

Corilagin presents as a white to off-white or pale-yellow acicular crystalline powder.^{[1][2][4]} Its fundamental physicochemical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₂₇ H ₂₂ O ₁₈	[1] [5] [6] [7] [8] [9]
Molecular Weight	634.45 g/mol	[5] [6] [8] [9] [10]
Melting Point	>188°C	[11]
Appearance	White to off-white powder	[4]
Purity	≥98% (typically determined by HPLC)	[4] [6] [8] [10]

Solubility Profile

The solubility of **corilagin** is a critical factor for its formulation and delivery in therapeutic applications. It is generally soluble in several organic solvents but has limited solubility in water.

Solvent	Solubility	Source(s)
Dimethyl Sulfoxide (DMSO)	~25 mg/mL, 100 mg/mL, 125 mg/mL	[10] [12] [13]
Ethanol	~25 mg/mL, 20 mg/mL	[4] [10]
Dimethylformamide (DMF)	~20 mg/mL	[4] [10]
Methanol	Soluble	[1] [2]
Acetone	Soluble	[1] [2]
Water	Slightly soluble (~1 mg/mL)	[4] [8]
Phosphate-Buffered Saline (PBS, pH 7.2)	~5 mg/mL	[10]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of **corilagin**. Key spectral data are provided below.

Spectroscopic Technique	Data	Source(s)
UV-Vis Spectroscopy	λ_{max} : 220, 268 nm	[10]
Infrared (IR) Spectroscopy (cm ⁻¹)	3400 (O-H), 1732 & 1713 (C=O, ester), 1609 (C=C, aromatic), 1196 (C-O, phenol)	[7]
¹ H-NMR Spectroscopy	δ (ppm): 6.38 (d, J=2 Hz, H-1'''), 5.00 (t, J=11.2 Hz, H-5'''), 4.51 (t, J=8.0 Hz, H-6'''b), 4.09 (dd, J=11.2, 8.5 Hz, H-6'''a)	[14]
¹³ C-NMR Spectroscopy	δ (ppm): 167.7, 166.3, 164.2 (C=O carbons); 109.2, 109.1, 107.3 (phenyl and galloyl carbons)	[14]
Mass Spectrometry (MS)	[M-H] ⁻ at m/z 633; Major fragments at m/z 463 and 301	[14]

Experimental Protocols

The determination of the physicochemical properties of **corilagin** involves a series of standardized experimental procedures. The following sections provide an overview of the methodologies typically employed.

Isolation and Purification of Corilagin

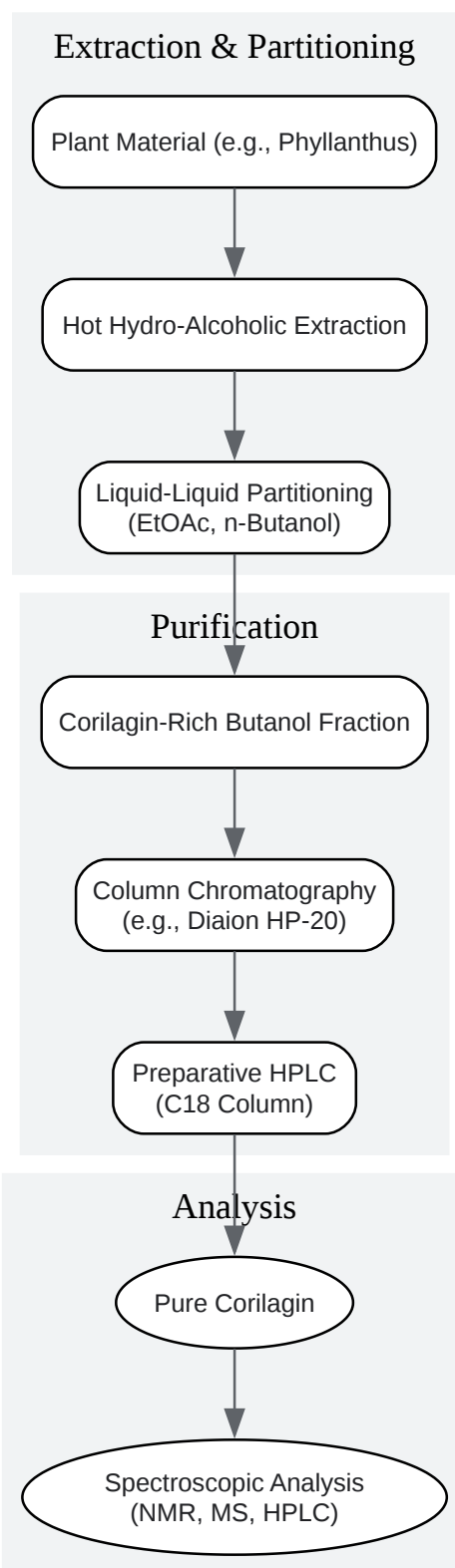
A general workflow for the extraction and purification of **corilagin** from a plant source, such as *Phyllanthus maderaspatensis*, is described below.[\[14\]](#)

Objective: To isolate and purify **corilagin** from plant material for subsequent analysis.

Methodology:

- Extraction: The dried and powdered whole plant material is subjected to hot extraction with a hydro-alcoholic solvent (e.g., 70% methanol).

- Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. The butanol fraction is typically enriched with **corilagin**.[\[14\]](#)
- Column Chromatography: The **corilagin**-rich fraction is subjected to column chromatography. A common choice for the stationary phase is Diaion HP-20, with a mobile phase gradient of methanol in water.[\[14\]](#)
- Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, the enriched fraction from column chromatography is subjected to preparative HPLC using a C18 column and an isocratic mobile phase, such as 25% methanol in water.[\[14\]](#)
- Compound Verification: The purity and identity of the isolated **corilagin** are confirmed by comparing its spectroscopic data (NMR, MS) with literature values.[\[14\]](#)



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*Workflow for the Isolation and Analysis of **Corilagin**.*

Determination of Solubility

Objective: To quantify the solubility of **corilagin** in various solvents.

Methodology:

- **Sample Preparation:** An excess amount of **corilagin** is added to a known volume of the solvent of interest (e.g., DMSO, ethanol, water) in a sealed vial.
- **Equilibration:** The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of **corilagin** in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

Spectroscopic Analysis

Objective: To obtain spectroscopic data for structural confirmation and characterization.

- **UV-Vis Spectroscopy:** A dilute solution of **corilagin** in a suitable solvent (e.g., methanol) is prepared. The absorbance is scanned across the UV-visible range (typically 200-400 nm) to determine the wavelengths of maximum absorbance (λ_{max}).[\[10\]](#)
- **Infrared (IR) Spectroscopy:** A small amount of the solid sample is mixed with potassium bromide (KBr) to form a pellet, or analyzed as a thin film. The IR spectrum is recorded to identify characteristic functional groups based on their vibrational frequencies.[\[7\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** The sample is dissolved in a deuterated solvent (e.g., DMSO- d_6 , D_2O). 1H and ^{13}C NMR spectra are acquired to provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[\[7\]](#)[\[14\]](#)

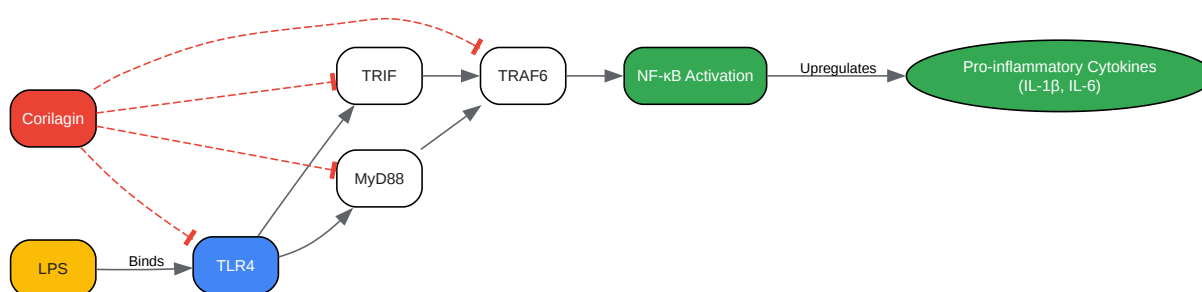
- **Mass Spectrometry (MS):** The sample is introduced into a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). The mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern are determined, which helps to confirm the molecular weight and structural features of the molecule.^[14]

Signaling Pathways Modulated by Corilagin

Corilagin exerts its biological effects by modulating various intracellular signaling pathways. One of the key pathways it influences is the Toll-Like Receptor 4 (TLR4) signaling cascade, which plays a crucial role in the inflammatory response.^[15]

Inhibition of the TLR4 Signaling Pathway

In the context of sepsis or other inflammatory conditions, Lipopolysaccharide (LPS), a component of Gram-negative bacteria, binds to TLR4. This binding initiates a downstream signaling cascade that leads to the activation of transcription factors like NF- κ B and the subsequent production of pro-inflammatory cytokines such as IL-1 β and IL-6.^[15] **Corilagin** has been shown to intervene in this pathway by down-regulating the expression of key signaling molecules, including TLR4 itself, as well as the adaptor proteins MyD88 and TRIF, and the downstream effector TRAF6.^[15] This inhibitory action ultimately reduces the production of inflammatory mediators, thereby ameliorating the inflammatory state.^[15]



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*Inhibitory Effect of **Corilagin** on the TLR4 Signaling Pathway.*

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of **corilagin**, including its molecular characteristics, solubility, and spectroscopic data. Furthermore, it has outlined the standard experimental protocols for the isolation and characterization of this compound and visualized its interaction with a key inflammatory signaling pathway. This comprehensive information serves as a valuable resource for scientists and researchers engaged in the study and development of **corilagin** as a potential therapeutic agent.

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